molecular formula C7H15ClN4O B2564281 1-(2-Azidoethyl)piperidin-4-ol hydrochloride CAS No. 2138066-08-5

1-(2-Azidoethyl)piperidin-4-ol hydrochloride

Cat. No.: B2564281
CAS No.: 2138066-08-5
M. Wt: 206.67
InChI Key: SNHVSESGGSVYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidin-4-ol with 2-azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Azidoethyl)piperidin-4-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including labeling and tracking biomolecules. The piperidine moiety can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)piperidin-4-ol hydrochloride
  • 1-(2-Hydroxyethyl)piperidin-4-ol hydrochloride
  • 1-(2-Chloroethyl)piperidin-4-ol hydrochloride

Uniqueness

1-(2-Azidoethyl)piperidin-4-ol hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group allows for click chemistry applications, making this compound valuable in various research fields .

Properties

IUPAC Name

1-(2-azidoethyl)piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.ClH/c8-10-9-3-6-11-4-1-7(12)2-5-11;/h7,12H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHVSESGGSVYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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